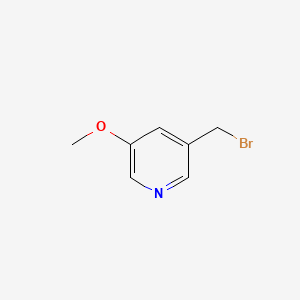

3-(Bromomethyl)-5-methoxypyridine

説明

Overview of the Chemical Compound as a Synthetic Scaffold

A synthetic scaffold is a core molecular structure upon which a variety of substituents can be systematically added to generate a library of related compounds. 3-(Bromomethyl)-5-methoxypyridine serves as an exemplary scaffold due to its inherent functionalities. The pyridine (B92270) ring itself provides a rigid framework, while the bromomethyl group acts as a key "handle" for introducing diverse molecular fragments through nucleophilic substitution reactions. The methoxy (B1213986) group, in turn, electronically influences the reactivity of the pyridine ring and can be a site for further modification. This multi-functional nature allows chemists to build molecular complexity in a controlled and predictable manner.

The general structure of this compound allows for the exploration of chemical space around a central pyridine core, a feature highly desirable in fields like drug discovery and materials science. By reacting the bromomethyl group with various nucleophiles, a wide array of ethers, amines, thioethers, and other derivatives can be synthesized, each with potentially unique biological or physical properties.

Significance as a Heterocyclic Building Block

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, are of paramount importance in chemistry. chemicalbook.com Pyridine and its derivatives are among the most significant classes of heterocyclic compounds, frequently appearing in pharmaceuticals, agrochemicals, and functional materials. lookchem.com this compound is a prime example of a heterocyclic building block, a relatively simple molecule that can be used to construct more complex structures. chemicalbook.comresearchgate.net

The value of a building block is determined by its accessibility, reactivity, and the diversity of compounds that can be prepared from it. The synthesis of the parent structure, 3-bromo-5-methoxypyridine (B189597), can be achieved from readily available starting materials such as 3,5-dibromopyridine (B18299). Subsequent functionalization to introduce the bromomethyl group, for instance via radical bromination of a methyl group, provides access to this versatile building block. The presence of the nitrogen atom in the pyridine ring also offers a site for quaternization or N-oxide formation, further expanding its synthetic potential.

Contextual Role in Organic and Medicinal Synthesis Trajectories

In the broader context of organic and medicinal synthesis, this compound and its analogs are key intermediates. For instance, related compounds like 3-(bromomethyl)-5-methylpyridine (B105789) are crucial in the synthesis of pharmaceuticals such as rupatadine, an antihistamine. sigmaaldrich.comnih.gov The bromomethyl group readily undergoes nucleophilic substitution, allowing for the connection of the pyridine moiety to other parts of the target molecule.

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because it is a common feature in many biologically active compounds. lookchem.com The methoxy group in this compound can influence the pharmacokinetic properties of a potential drug molecule, such as its solubility and metabolic stability. The ability to easily introduce and modify this building block into larger molecules makes it a valuable tool for medicinal chemists in the process of lead optimization and the development of new therapeutic agents. For example, derivatives of similar substituted pyridines have been investigated for their potential as kinase inhibitors in cancer therapy. chemicalbook.com

Chemical and Physical Properties

Below is a table summarizing some of the key physical and chemical properties of the closely related precursor, 3-Bromo-5-methoxypyridine.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrNO | |

| Molecular Weight | 188.02 g/mol | |

| Melting Point | 31-35 °C | |

| Assay | ≥97% | |

| CAS Number | 50720-12-2 |

Structure

2D Structure

特性

IUPAC Name |

3-(bromomethyl)-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-2-6(3-8)4-9-5-7/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPYZEUCBAXHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 Bromomethyl 5 Methoxypyridine

Regioselective Bromination of Methoxy-Substituted Pyridines

A crucial step in many synthetic routes to 3-(bromomethyl)-5-methoxypyridine is the selective bromination of a methyl group at the 3-position of a 5-methoxypyridine precursor. This transformation is typically achieved through radical bromination.

Radical Bromination Techniques Utilizing N-Bromosuccinimide

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of allylic and benzylic C-H bonds. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, NBS is employed to brominate the methyl group of a precursor like 3-methyl-5-methoxypyridine. This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism. wikipedia.org The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) and requires a radical initiator to start the chain reaction. wikipedia.orglookchem.com

The general mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group on the pyridine (B92270) ring, forming a stabilized benzylic-type radical. This radical then reacts with another molecule of NBS to yield the desired brominated product and a succinimidyl radical, which continues the chain reaction.

It has been reported that the direct bromination of 3,5-dimethylpyridine (B147111) with NBS in CCl₄ can produce the monobrominated product, a close analog to the target compound, in a 50% yield. lookchem.com

Influence of Reaction Modifiers and Initiators on Selectivity

The efficiency and selectivity of the radical bromination can be significantly influenced by the choice of radical initiators and other reaction conditions. Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). wikipedia.org The use of an initiator like AIBN can improve the yield of the desired product. For instance, the yield for the bromination of 3,5-dimethylpyridine with NBS was increased to 68% when AIBN was added to the reaction mixture. lookchem.com

However, a significant challenge in the bromination of precursors like 3,5-dimethylpyridine is the potential for over-bromination, leading to the formation of dibromo-substituted byproducts. lookchem.com The separation of the desired mono-bromo product from unreacted starting material and di-brominated impurities can be difficult, often resulting in lower isolated yields of the target compound. lookchem.com The reaction conditions, including temperature and the stoichiometry of NBS, must be carefully controlled to maximize the yield of the mono-brominated product and minimize the formation of these side products.

Acidic conditions can also alter the regioselectivity of bromination. For example, in the bromination of a 13-acetyl-10-mesitylchlorin, neutral conditions led to bromination at two different sites, while acidic conditions (10% TFA in CH₂Cl₂) deactivated one ring and allowed for preferential bromination at another position with an 87% yield. nih.gov While this example is from a different system, it highlights the principle that modifying the electronic nature of the heterocyclic ring can direct the position of bromination.

| Precursor | Brominating Agent | Initiator/Modifier | Solvent | Yield of Mono-bromo Product | Reference |

| 3,5-Dimethylpyridine | NBS | None | CCl₄ | 50% | lookchem.com |

| 3,5-Dimethylpyridine | NBS | AIBN | CCl₄ | 68% | lookchem.com |

| 13-Acetyl-10-mesitylchlorin | NBS | 10% TFA | CH₂Cl₂ | 87% (at 15-position) | nih.gov |

Introduction of the Methoxy (B1213986) Moiety via Etherification or Nucleophilic Aromatic Substitution

The introduction of the methoxy group at the 5-position of the pyridine ring is another critical aspect of the synthesis. This can be achieved either by etherification of a corresponding hydroxypyridine or through nucleophilic aromatic substitution (SNA_r) on a suitably activated pyridine derivative.

Strategic Placement of Oxygen Functionality

The strategic placement of an oxygen functionality, typically a hydroxyl group, allows for its subsequent conversion to a methoxy group. A common method for this is the Williamson ether synthesis, which involves the deprotonation of a hydroxypyridine with a base, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. chemspider.com For example, 5-hydroxypicolinaldehyde (B1296277) can be reacted with potassium carbonate and propargyl bromide in DMF to achieve etherification, demonstrating a general procedure that can be adapted for methylation. chemspider.com

Alternatively, the methoxy group can be introduced via nucleophilic aromatic substitution. In this approach, a good leaving group, such as a halide (e.g., bromo or chloro), is present at the 5-position of the pyridine ring. The substitution is then carried out using a methoxide (B1231860) source, such as sodium methoxide. chemicalbook.comnih.gov The success of this reaction depends on the electronic nature of the pyridine ring. Pyridine itself is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comvaia.com For substitution to occur at the 3- or 5-position, the ring often needs to be activated by electron-withdrawing groups or the reaction conditions must be carefully chosen.

Optimization of Alkoxylation Conditions

The conditions for introducing the methoxy group must be optimized to ensure high yields and prevent side reactions. In Williamson etherification, the choice of base and solvent is crucial. Stronger bases can lead to deprotonation at other sites if multiple acidic protons are present, while the solvent can affect the solubility of the reactants and the reaction rate. chemspider.com

For nucleophilic aromatic substitution, the choice of solvent and temperature can be critical. For example, the synthesis of 3-bromo-5-methoxypyridine (B189597) from 3,5-dibromopyridine (B18299) was achieved using sodium hydride and methanol (B129727) in DMF at 90°C, resulting in a 73% yield. chemicalbook.com In some cases, the presence of a catalyst may be necessary to facilitate the substitution. The reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide in 1,4-dioxane (B91453) at reflux successfully yielded 6-bromo-2-methoxy-3-aminopyridine. nih.gov

The reactivity of the pyridine ring towards nucleophilic substitution is highest at the 2- and 4-positions because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the ring nitrogen. stackexchange.comyoutube.com Substitution at the 3- or 5-position does not allow for this stabilization, making the reaction more challenging. stackexchange.com

Convergent and Linear Synthetic Routes from Diverse Precursors

The synthesis of this compound can be approached through both linear and convergent strategies. wikipedia.orgdifferencebetween.comchemistnotes.com A linear synthesis involves the sequential modification of a single starting material, while a convergent synthesis involves the preparation of separate fragments that are later combined. wikipedia.orgfiveable.me

A linear approach might start from 5-methylnicotinic acid. researchgate.net This can be esterified, reduced to the corresponding alcohol, (5-methylpyridin-3-yl)methanol, and then brominated to give 3-(bromomethyl)-5-methylpyridine (B105789) hydrobromide. lookchem.comresearchgate.net This intermediate would then require the introduction of the methoxy group at the 5-position, which would be a challenging transformation. A more plausible linear route would start with a precursor already containing a functional group that can be converted to the methoxy group, such as 3-methyl-5-hydroxypyridine.

A more efficient strategy is often a convergent one. In this approach, the pyridine core with the methoxy group already in place, such as 3-methyl-5-methoxypyridine, would be synthesized separately. This precursor is then subjected to regioselective bromination as the final or penultimate step. The synthesis of 3-methyl-5-methoxypyridine itself can start from various precursors. For instance, 3,5-lutidine (3,5-dimethylpyridine) can be a starting material, though functionalizing one methyl group selectively over the other and then introducing the methoxy group presents its own set of challenges.

Environmentally Conscious and Scalable Synthesis Protocols

The pursuit of green and scalable synthetic routes for this compound is driven by the need to minimize environmental impact and ensure economic viability for large-scale production. Research in this area has focused on the adaptation of established synthetic transformations with greener reagents, solvents, and reaction conditions. A plausible and efficient pathway involves a two-step sequence starting from a suitable nicotinic acid derivative, analogous to methodologies developed for structurally similar compounds. researchgate.netlookchem.com

A proposed environmentally conscious and scalable synthesis of this compound begins with the reduction of 5-methoxynicotinic acid or its ester to (5-methoxypyridin-3-yl)methanol. This is followed by the bromination of the resulting alcohol.

Step 1: Reduction of a 5-Methoxynicotinic Acid Derivative

The reduction of a carboxylic acid or its ester to an alcohol is a fundamental transformation. For large-scale industrial applications, the choice of reducing agent is critical. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, their use is often avoided due to safety concerns and the generation of hazardous waste. lookchem.com A greener and more scalable alternative is the use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol or a mixture of water and an organic solvent. lookchem.com

The reaction proceeds by the reduction of methyl 5-methoxynicotinate, which can be prepared from 5-methoxynicotinic acid. The use of sodium borohydride offers milder reaction conditions and a better safety profile, making it more amenable to large-scale synthesis.

Step 2: Bromination of (5-methoxypyridin-3-yl)methanol

The subsequent conversion of the alcohol to the desired bromomethyl derivative is a critical step. Traditional brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective but can generate significant amounts of corrosive and hazardous byproducts. Environmentally benign bromination methods are therefore highly sought after.

Several greener brominating agents and methods have been developed and could be applied to the synthesis of this compound. These include:

Hydrobromic Acid: A straightforward approach involves the reaction of the alcohol with concentrated hydrobromic acid (HBr), sometimes with azeotropic removal of water to drive the reaction to completion. lookchem.com This method is atom-economical but requires careful handling of the corrosive acid.

Pyridinium Tribromide: This solid, stable reagent is a safer alternative to liquid bromine. researchgate.net It can be used for the bromination of alcohols, often in a less hazardous solvent like ethanol. researchgate.net

Bromide/Bromate (B103136) Reagents: An in-situ generation of the brominating species from a mixture of a bromide salt (like NaBr) and a bromate salt (like NaBrO₃) in the presence of an acid is an environmentally friendly option. rsc.org This method avoids the direct handling of bromine. rsc.org

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is a stable, crystalline solid that serves as an efficient source of bromine for benzylic brominations. researchgate.net It offers good yields and is considered more environmentally benign than many traditional reagents. researchgate.net

Proposed Scalable and Environmentally Conscious Protocol:

A proposed protocol for the synthesis of this compound is outlined below. This protocol is based on analogous syntheses of similar compounds and incorporates principles of green chemistry. researchgate.netlookchem.com

| Step | Reactant(s) | Reagent(s) | Solvent(s) | Key Advantages |

| 1. Esterification | 5-Methoxynicotinic acid | Methanol, Thionyl chloride (catalytic) | Methanol | High conversion, relatively mild conditions. |

| 2. Reduction | Methyl 5-methoxynicotinate | Sodium borohydride (NaBH₄) | Methanol/Water | Safer and more scalable than LiAlH₄. lookchem.com |

| 3. Bromination | (5-methoxypyridin-3-yl)methanol | Hydrobromic Acid (HBr) | Xylene (for azeotropic removal of water) | Atom-economical. lookchem.com |

This multi-step synthesis, by avoiding hazardous reagents like lithium aluminum hydride and employing more environmentally acceptable alternatives, presents a viable pathway for the large-scale and sustainable production of this compound. Further optimization of each step, including catalyst selection and solvent recycling, could further enhance the green credentials of this synthetic route.

Advanced Chemical Reactivity and Transformative Potential of 3 Bromomethyl 5 Methoxypyridine

Nuance of Nucleophilic Substitution Reactions at the Bromomethyl Site

The presence of the bromomethyl group at the 3-position of the pyridine (B92270) ring makes 3-(bromomethyl)-5-methoxypyridine an excellent substrate for nucleophilic substitution reactions. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles.

Formation of Amine, Thioether, and Ether Derivatives

Amine Derivatives: The reaction of this compound with various primary and secondary amines leads to the formation of the corresponding 3-(aminomethyl)-5-methoxypyridine derivatives. These reactions are fundamental in the synthesis of more complex molecules, including those with potential biological activity. For instance, the synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, a compound related to pregabalin, utilizes aminomethyl derivatives. google.comresearchgate.netnih.gov The general scheme for this transformation involves the displacement of the bromide ion by the amine nucleophile.

Thioether Derivatives: Similarly, thioether derivatives can be synthesized by reacting this compound with thiols. nih.gov This reaction proceeds through a nucleophilic attack of the sulfur atom on the bromomethyl group. The resulting thioethers are valuable intermediates in organic synthesis. nih.govnih.gov A general method for the bromomethylation of thiols has been developed, highlighting the utility of bromomethyl sulfides as synthetic building blocks. nih.gov

Ether Derivatives: The formation of ether derivatives is achieved through the reaction of this compound with alcohols or phenols in the presence of a base. The alkoxide or phenoxide ion acts as the nucleophile, displacing the bromide to form an ether linkage. The synthesis of methoxylated ether lipids, for example, involves the formation of ether bonds. researchgate.net

| Derivative Type | Nucleophile | Product | General Reaction Conditions |

|---|---|---|---|

| Amine | Primary/Secondary Amine (R¹R²NH) | 3-((R¹R²N)methyl)-5-methoxypyridine | Typically in a polar solvent, often with a non-nucleophilic base to neutralize HBr byproduct. |

| Thioether | Thiol (RSH) | 3-((RS)methyl)-5-methoxypyridine | Usually in the presence of a base to deprotonate the thiol. nih.gov |

| Ether | Alcohol/Phenol (ROH) | 3-((RO)methyl)-5-methoxypyridine | Requires a base to generate the more nucleophilic alkoxide/phenoxide. |

Elucidation of Reaction Kinetics and Mechanistic Pathways

The nucleophilic substitution reactions at the bromomethyl site of this compound generally proceed via an S(_N)2 mechanism. This is supported by the primary nature of the carbon bearing the leaving group. The rate of these reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. The electron-donating methoxy (B1213986) group at the 5-position can have a modest electronic effect on the reaction rate.

Strategic Applications in Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is also a valuable substrate in various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura, Sonogashira, and Negishi Coupling for C-C Bond Formation

Suzuki-Miyaura Coupling: While the bromomethyl group is not directly used in standard Suzuki-Miyaura couplings, the bromine atom on the pyridine ring of a related compound, 3-bromo-5-methoxypyridine (B189597), can participate in this reaction. chemicalbook.comillinois.edu The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org 3-Bromo-5-methoxypyridine can be utilized as the halide component in this reaction to introduce an alkynyl group onto the pyridine ring. nih.gov This reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.orgorganic-chemistry.orgchemeurope.com This reaction is particularly useful for coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org Again, 3-bromo-5-methoxypyridine would be the relevant substrate for this transformation, allowing for the introduction of a wide range of organic groups onto the pyridine core. youtube.com

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura libretexts.orgyoutube.com | Organoboron compound (e.g., boronic acid) | Palladium catalyst and a base | Aryl-Aryl, Aryl-Vinyl |

| Sonogashira wikipedia.orglibretexts.org | Terminal alkyne | Palladium catalyst and copper(I) co-catalyst | Aryl-Alkynyl |

| Negishi wikipedia.orgchemeurope.com | Organozinc compound | Nickel or Palladium catalyst | Aryl-Alkyl, Aryl-Aryl, etc. |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. nih.gov This reaction is a powerful tool for the synthesis of arylamines. chemspider.comnih.gov 3-Bromo-5-methoxypyridine can serve as the aryl halide component, reacting with a variety of amines to yield 3-amino-5-methoxypyridine derivatives. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. chemspider.com

Redox Chemistry and Functional Group Interconversions on the Pyridine Core

The pyridine core of this compound and its derivatives can undergo various functional group interconversions. compoundchem.com The methoxy group, for example, can potentially be cleaved to a hydroxyl group under specific conditions, although this can be challenging. The pyridine nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the ring and facilitate other transformations. Furthermore, the pyridine ring itself can be reduced under certain conditions. These transformations expand the synthetic utility of this scaffold, allowing for the creation of a wider array of substituted pyridine derivatives. mdpi.com

Oxidation of the Pyridine Ring

The oxidation of the nitrogen atom in a pyridine ring to form a pyridine N-oxide is a fundamental transformation. This reaction alters the electronic properties of the ring, making it more susceptible to certain types of reactions, including electrophilic substitution, and can influence its biological activity. For pyridine and its derivatives, common oxidizing agents include hydrogen peroxide, often in the presence of an acid like acetic acid, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).

While specific studies on the oxidation of this compound are not extensively documented, the feasibility of this transformation can be inferred from related structures. For instance, the successful synthesis of 3-Bromo-5-(methoxycarbonyl)pyridine 1-oxide demonstrates that a pyridine ring with a bromo and an electron-withdrawing group at the 3- and 5-positions can undergo N-oxidation. bldpharm.com Given the electronic similarity, it is highly probable that this compound could be converted to its corresponding N-oxide under similar conditions. The N-oxide would be a valuable intermediate, potentially enabling different regioselectivity in subsequent substitution reactions.

Reduction Strategies for Pyridine Ring Saturation

The saturation of the pyridine ring to yield the corresponding piperidine (B6355638) derivative is a critical transformation in medicinal chemistry, as it converts a flat, aromatic structure into a three-dimensional saturated heterocycle. Two primary strategies are viable for this conversion.

Catalytic Hydrogenation: This is a widely used method for the reduction of aromatic rings. The reaction typically involves hydrogen gas (H₂) and a heterogeneous metal catalyst. For pyridine rings, catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina (B75360) (Rh/Al₂O₃) are often employed under elevated pressure and temperature. The choice of catalyst and conditions can be crucial to avoid undesired side reactions, such as the hydrogenolysis of the C-Br bond in the bromomethyl group. Specialized catalysts, like certain rhodium complexes, have been developed for the selective hydrogenation of aromatic rings while preserving other functional groups.

Chemical Reduction with Samarium Diiodide: A powerful alternative for pyridine reduction involves the use of samarium(II) iodide (SmI₂). clockss.orgwikipedia.org This single-electron reducing agent has gained prominence for its ability to effect a wide range of transformations under mild conditions. nih.govnih.govresearchgate.net The reduction of pyridines to piperidines using SmI₂ is typically performed in THF in the presence of a proton source, most commonly water. clockss.org The reaction is rapid, often completing at room temperature. clockss.org Studies on various substituted pyridines have shown that this method is robust, although the nature and position of substituents can influence the outcome. For instance, substituents at the 3-position are noted to be less prone to reductive elimination compared to those at the 2- and 4-positions. clockss.org This suggests that the reduction of this compound with SmI₂/H₂O would likely yield the corresponding 5-methoxy-3-(methyl)piperidine, with potential for the reduction of the bromomethyl group as well.

Table 1: Reduction of Various Pyridine Derivatives with Samarium Diiodide (SmI₂)-H₂O System

| Substrate | Product(s) | Yield (%) | Conditions |

| Pyridine | Piperidine | 98 | SmI₂ (6 eq.), H₂O (55 eq.), THF, rt, 1 min |

| 2-Methylpyridine | 2-Methylpiperidine | 95 | SmI₂ (6 eq.), H₂O (55 eq.), THF, rt, 1 min |

| 3-Methylpyridine | 3-Methylpiperidine | 96 | SmI₂ (6 eq.), H₂O (55 eq.), THF, rt, 1 min |

| 4-Methylpyridine | 4-Methylpiperidine | 96 | SmI₂ (6 eq.), H₂O (55 eq.), THF, rt, 1 min |

| 3-Aminopyridine | 3-Aminopiperidine & 1,2,3,6-Tetrahydropyridine | 48 & 19 | SmI₂ (10 eq.), H₂O (46 eq.), THF, rt, 2 h |

| 2-Chloropyridine | Piperidine | 93 | SmI₂ (8 eq.), H₂O (37 eq.), THF, rt, 2 h |

Data adapted from a study on pyridine derivative reductions. clockss.org

Electrophilic and Nucleophilic Aromatic Reactions on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene. The nitrogen atom's electronegativity reduces the ring's electron density, deactivating it towards attack by electrophiles. youtube.com Furthermore, the nitrogen's basic lone pair is often protonated under the acidic conditions typically required for EAS reactions (e.g., nitration, halogenation), which further deactivates the ring by introducing a positive charge. rsc.org

In this compound, the substituents' directing effects must be considered. The methoxy group at C-5 is a powerful activating, ortho, para-director. The bromomethyl group at C-3 is a deactivating, meta-director. The pyridine nitrogen itself directs incoming electrophiles to the meta position (C-3 and C-5). Therefore, the positions ortho to the activating methoxy group (C-4 and C-6) are the most likely sites for substitution, assuming the reaction can overcome the ring's inherent deactivation. However, the strong deactivation caused by protonation of the ring nitrogen in acidic media often precludes typical EAS reactions. rsc.org

In contrast to EAS, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. nih.govlibretexts.org For a molecule like 3-Bromo-5-methoxypyridine (a close analogue), two potential leaving groups exist on the ring: the bromo group at C-3 and the methoxy group at C-5.

The substitution of a halide is a classic SNAr reaction. The synthesis of 3-Bromo-5-methoxypyridine itself from 3,5-dibromopyridine (B18299) illustrates this, where one bromo group is selectively displaced by a methoxide (B1231860) nucleophile. chemicalbook.com This indicates that the bromo group on a similar pyridine ring is a viable leaving group for nucleophilic attack.

Displacing a methoxy group is generally more difficult. However, novel methodologies have been developed to address this. For example, the direct C3-amination of 3-methoxypyridine (B1141550) has been achieved using sodium hydride (NaH) with lithium iodide (LiI) as an additive, which successfully displaces the methoxy group with an amine nucleophile. nih.gov This demonstrates that even a methoxy group at the C-3 (or C-5) position, which is not directly activated by the ring nitrogen in the same way as groups at C-2 or C-4, can be substituted under specific, highly basic conditions. nih.gov This opens up possibilities for further functionalization of the this compound nucleus through nucleophilic displacement of the methoxy group.

Exploratory Derivatization Strategies and Analogue Synthesis

Construction of Diverse Pyridine (B92270) Architectures

The fundamental reactivity of 3-(bromomethyl)-5-methoxypyridine lies in its utility as an alkylating agent. This allows for the construction of more complex pyridine-containing molecules through the formation of new carbon-heteroatom or carbon-carbon bonds. Researchers have utilized this reactivity to append the (5-methoxypyridin-3-yl)methyl group to various core structures, effectively building diverse molecular architectures.

A primary application involves the N-alkylation of heterocyclic compounds. For instance, imidazoles, pyrazoles, and other nitrogen-containing rings can be readily alkylated to introduce the pyridine motif. These reactions typically proceed under basic conditions, where a base such as potassium carbonate or sodium hydride deprotonates the nucleophilic nitrogen of the heterocycle, which then attacks the electrophilic methylene (B1212753) carbon of the bromomethyl group.

| Nucleophile | Reagent | Product Type |

| Imidazole | This compound | 1-((5-methoxypyridin-3-yl)methyl)-1H-imidazole |

| Phenol | This compound | 1-methoxy-3-((phenoxymethyl)methyl)pyridine |

| Thiophenol | This compound | 3-((phenylthiomethyl)methyl)-5-methoxypyridine |

This table represents potential reactions based on the known reactivity of benzylic bromides.

Synthesis of Multifunctionalized Pyridine-Based Ligands

In the field of coordination chemistry, the pyridine ring is a classic ligand for a multitude of metal ions. The nitrogen atom possesses a lone pair of electrons that can readily form a coordinate bond. This compound serves as a valuable precursor for creating more sophisticated, multifunctionalized ligands. By derivatizing the bromomethyl group, chemists can introduce additional coordinating atoms (e.g., nitrogen, oxygen, sulfur) to create bidentate or tridentate ligands.

High-Throughput Synthesis and Combinatorial Library Generation

The straightforward reactivity of this compound makes it an ideal building block for high-throughput synthesis and the generation of combinatorial libraries, which are essential tools in modern drug discovery. In this approach, a common scaffold, here the (5-methoxypyridin-3-yl)methyl group, is reacted with a large and diverse set of reactants in a parallel fashion.

This can be achieved by reacting this compound with a library of amines, phenols, or thiols in a multi-well plate format. Each well contains a different nucleophile, leading to the rapid synthesis of a large collection of related but structurally distinct compounds. The resulting library of pyridine derivatives can then be screened for biological activity against various therapeutic targets. This strategy significantly accelerates the process of identifying hit compounds for further optimization in drug development programs.

Precursors for Polyheterocyclic Systems

Beyond simple alkylation, this compound can be employed as a key starting material for the construction of more complex polyheterocyclic systems. These are molecules that contain multiple fused or linked heterocyclic rings. Such systems are of great interest due to their prevalence in natural products and pharmacologically active compounds.

For instance, the bromomethyl group can be converted into other functional groups that can participate in cyclization reactions. One potential pathway involves converting the bromide to a nitrile, which can then undergo reactions to form a new heterocyclic ring, such as a tetrazole or a triazine, fused or appended to the initial pyridine ring. Another approach is to use the (5-methoxypyridin-3-yl)methyl group to link two different heterocyclic units, creating a larger, more complex molecular framework. These advanced synthetic strategies open the door to novel chemical space and the discovery of compounds with unique properties.

Mechanistic Investigations and Computational Chemistry of 3 Bromomethyl 5 Methoxypyridine Reactions

Computational Insights into Reaction Intermediates and Transition States

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. For reactions involving 3-(bromomethyl)-5-methoxypyridine, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can provide valuable insights. mdpi.com

These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the partial charges on atoms. ias.ac.in This information helps in understanding the nucleophilic and electrophilic sites within the molecule. For instance, the HOMO-LUMO gap can indicate the chemical reactivity and the ability of the molecule to participate in charge-transfer interactions. ias.ac.in DFT studies on substituted pyridines have been used to predict their nucleophilicity. ias.ac.in

Furthermore, DFT calculations are instrumental in elucidating the geometries and energies of reaction intermediates, such as the pyridylmethyl carbocation or radical, and the transition states connecting reactants, intermediates, and products. nih.gov This allows for the construction of a detailed potential energy surface for the reaction, providing a quantitative understanding of the reaction barriers. acs.org

Prediction of Regioselectivity and Stereochemical Outcomes

Computational methods are also employed to predict the regioselectivity and stereochemistry of reactions involving this compound.

Regioselectivity: In reactions with unsymmetrical reagents, the question of which atom forms a new bond is crucial. For example, in electrophilic aromatic substitution on the pyridine (B92270) ring, computational models can predict the most likely site of attack by analyzing the charge distribution and the stability of the resulting intermediates (sigma complexes). The presence of the methoxy (B1213986) and bromomethyl groups significantly influences the electron density distribution in the pyridine ring, thereby directing incoming electrophiles. Generally, reactions where multiple constitutional isomers can be formed are considered regioselective if one product is favored. youtube.com The formation of a more stable carbocation intermediate often dictates the major regioisomer. youtube.comyoutube.com

Stereochemistry: For reactions that can produce chiral products, computational analysis can predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states, it is possible to determine which stereoisomer will be formed preferentially. For instance, in an S(_N)2 reaction at a chiral center, the mechanism dictates an inversion of stereochemistry. While the methylene (B1212753) carbon of this compound is not chiral, reactions at a prochiral face of the molecule could lead to stereoisomers, and computational modeling can predict the favored product.

Solvent Effects and Catalytic Enhancement Studies

The reaction environment plays a critical role in the outcome of chemical transformations involving this compound.

Solvent Effects: The choice of solvent can dramatically influence the rate and mechanism of nucleophilic substitution reactions. libretexts.org

Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds and effectively solvate both cations and anions. libretexts.orgyoutube.com This stabilization of the carbocation and the leaving group in an S(_N)1 reaction lowers the activation energy and accelerates the reaction rate. libretexts.org Conversely, by solvating the nucleophile, these solvents can sometimes decrease its reactivity, potentially slowing down S(_N)2 reactions. libretexts.org

Polar Aprotic Solvents: Solvents such as acetone (B3395972) or dimethylformamide possess dipoles that allow them to solvate cations, but they are less effective at solvating anions. This leaves the nucleophile relatively "bare" and highly reactive, which favors the S(_N)2 mechanism. youtube.com

Nonpolar Solvents: In nonpolar solvents, ionic intermediates are highly unstable, which generally disfavors S(_N)1 reactions.

Computational studies can model solvent effects using implicit or explicit solvent models to provide a more accurate picture of the reaction in solution. researchgate.net

Catalytic Enhancement: The reactivity of this compound can be enhanced through various catalytic methods.

Phase-Transfer Catalysis: For reactions involving a water-soluble nucleophile and an organic-soluble substrate like this compound, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be used to transport the nucleophile into the organic phase, thereby facilitating the reaction.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming new carbon-carbon bonds. mdpi.com In such a reaction, this compound could potentially be converted to an organometallic species that then couples with another organic molecule. Transition metals are also used to catalyze the introduction of fluorinated groups. beilstein-journals.org

In Silico Screening for Potential Molecular Interactions and Binding Affinities

Computational techniques, collectively known as in silico screening, are employed to predict how this compound and its derivatives might interact with other molecules. This is often a preliminary step in identifying compounds with potential applications in various fields.

Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex. tandfonline.comrsc.org For instance, a derivative of this compound could be docked into the active site of an enzyme to predict its binding mode and affinity. nih.gov The results are often scored based on the calculated binding energy, with lower energies suggesting a more favorable interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of pyridine derivatives with their observed activities. tandfonline.com These models can then be used to predict the potential activity of new, unsynthesized compounds.

ADME Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules. nih.gov While this falls closer to biological effects, the underlying calculations are based on molecular structure and physicochemical properties.

These computational screening methods allow for the high-throughput evaluation of large numbers of compounds, prioritizing those with the most promising interaction profiles for further experimental investigation. researchgate.net

Application in the Synthesis of Advanced Organic Materials and Complex Molecules

Building Block for Sophisticated Organic Scaffolds

The reactivity of the bromomethyl group in 3-(Bromomethyl)-5-methoxypyridine makes it an excellent electrophile for substitution reactions, allowing for its incorporation into a wide array of more complex molecular structures. This has been demonstrated in the synthesis of various pharmaceutical intermediates and other bioactive molecules. For instance, the related compound, 3-(bromomethyl)-5-methylpyridine (B105789), is a key intermediate in the synthesis of rupatadine, a medication used for allergic rhinitis. researchgate.net The synthetic utility of such bromomethylpyridines highlights their importance in constructing the core structures of medicinally relevant compounds.

The pyridine (B92270) ring itself, substituted with a methoxy (B1213986) group, provides a specific electronic and steric environment that can influence the properties of the final molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, while the methoxy group can modulate the electron density of the ring system. This combination of functionalities allows for the precise design of organic scaffolds with desired properties.

Role in Supramolecular Chemistry Component Synthesis

Supramolecular chemistry relies on non-covalent interactions to form large, well-organized molecular assemblies. The synthesis of the individual components of these assemblies is crucial for controlling their final structure and function. Pyridine-based ligands are widely used in supramolecular chemistry due to the directional coordination ability of the pyridine nitrogen.

While direct examples of this compound in the synthesis of supramolecular components are not extensively documented in readily available literature, the functional groups present in the molecule make it a highly suitable precursor for such applications. The bromomethyl group can be readily converted into other functionalities, such as thiols or amines, which can then be used to link the pyridine unit to other molecules to form multidentate ligands. These ligands can then self-assemble in the presence of metal ions to form complex supramolecular structures like molecular cages or coordination polymers. The methoxy group can influence the solubility and electronic properties of these assemblies.

The general principle is exemplified by the use of other functionalized pyridines in the construction of macrocycles and other supramolecular architectures. For example, the synthesis of 2,2′-bipyridine macrocycles, which are key precursors for rotaxanes, demonstrates the utility of functionalized pyridine building blocks in creating complex, interlocked molecular systems. rsc.org

Development of Novel Functional Organic Frameworks

Functional Organic Frameworks (FOFs), including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are a class of porous materials with a wide range of potential applications, including gas storage, catalysis, and sensing. The properties of these materials are determined by the organic linkers used in their construction.

Pyridine-containing linkers are of particular interest for the synthesis of FOFs due to the ability of the pyridine nitrogen to coordinate to metal centers in MOFs or to act as a node in COFs. The functionalization of these pyridine linkers is key to tuning the properties of the resulting frameworks.

Although specific examples of this compound being used as a primary linker in the synthesis of FOFs are not prominent in the literature, its structure is well-suited for the synthesis of such linkers. The bromomethyl group can be used to connect the pyridine core to other aromatic units, creating longer, more complex linkers. For example, it could be reacted with phenolic compounds to form ether linkages, resulting in a library of functionalized linkers with varying lengths and geometries. These linkers could then be used to construct novel FOFs with tailored pore sizes and chemical environments. The methoxy group would be incorporated into the framework, potentially influencing its interactions with guest molecules.

Integration into Flow Chemistry and Microreactor Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers several advantages over traditional methods, including improved safety, better control over reaction parameters, and the potential for automation and scalability. The integration of versatile building blocks into flow chemistry platforms is essential for the continuous production of complex molecules.

The reactive nature of this compound makes it a candidate for use in flow chemistry. Its reactions, such as nucleophilic substitutions, can often be performed at elevated temperatures and pressures, conditions that are well-suited for flow reactors. This would allow for the rapid and efficient synthesis of a variety of derivatives.

While specific studies detailing the use of this compound in continuous flow synthesis are not widely reported, the application of flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules is a rapidly growing field. beilstein-journals.orgnih.gov The principles demonstrated in the flow synthesis of other heterocyclic compounds could readily be applied to reactions involving this compound, enabling its efficient incorporation into multistep continuous synthesis sequences. For instance, the photochemical bromination of related methyl-substituted pyrimidines has been successfully demonstrated in a flow reactor, highlighting the potential for similar continuous processing of pyridine derivatives. researchgate.net

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Approaches and Sustainable Chemical Synthesis

Traditional methods for synthesizing pyridine (B92270) derivatives are often being re-evaluated in favor of more sustainable and efficient "green" chemistry approaches. Research into the synthesis of polysubstituted pyridines, a class to which 3-(Bromomethyl)-5-methoxypyridine belongs, highlights several innovative strategies.

One promising avenue is the use of multicomponent reactions (MCRs). A recently developed four-component cyclization strategy allows for the synthesis of polysubstituted pyridines from simple, readily available starting materials like aldehydes, ammonium (B1175870) iodide, alkyl tertiary amines, and ketones under metal-free conditions. rsc.org This method is noted for its broad substrate scope and good functional group tolerance. rsc.org Another green approach involves microwave-assisted synthesis, which has been shown to produce novel pyridine derivatives in excellent yields (82%–94%) with short reaction times (2–7 minutes) and pure products. nih.gov

Solvent-free and halide-free reactions represent another significant step towards sustainability. For instance, a novel method for the C-H functionalization of pyridine N-oxides with dialkylcyanamides proceeds without solvents or halides, offering an atom-economical route to pyridine-2-yl substituted ureas. rsc.org While not directly a synthesis of this compound, these principles are being actively applied to the synthesis of various functionalized pyridines and could inspire more sustainable routes to the title compound.

A comparison of traditional versus emerging synthetic paradigms is presented below:

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Approach | Often linear, multi-step processes | Multicomponent, one-pot reactions rsc.org |

| Catalysis | May use stoichiometric or heavy metal catalysts | Metal-free or earth-abundant metal catalysis rsc.orgnih.gov |

| Conditions | Often requires harsh conditions (high temp/pressure) | Mild reaction conditions, microwave-assisted nih.gov |

| Byproducts | Can generate significant waste | Atom-economical, minimal byproducts rsc.org |

| Solvents | Often relies on volatile organic compounds | Solvent-free or green solvents (e.g., ethanol) nih.govrsc.org |

Expansion of Reactivity Profiles and Catalytic Innovations

The bromomethyl group on the pyridine ring is a highly reactive handle, making this compound a versatile intermediate for further chemical transformations. Research is focused on expanding its known reactions and developing novel catalytic systems to control its reactivity and selectivity.

The development of new cross-coupling reactions is a key area. For example, copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates has been used to generate 3-azatrienes, which then undergo electrocyclization and oxidation to form highly substituted pyridines. nih.gov This type of cascade reaction showcases how new catalytic methods can build complex molecular architectures from simple pyridine precursors. nih.gov

Furthermore, the pyridine nitrogen itself can influence reactivity. It can be activated, for instance, through the formation of N-oxides, which then direct regioselective C-H functionalization. rsc.orgorganic-chemistry.org The combination of copper catalysis with activators like lithium fluoride (B91410) can facilitate the introduction of various alkyl, aryl, and alkenyl substituents onto the pyridine core. organic-chemistry.org Protic pyrazole (B372694) ligands, which can engage in metal-ligand cooperation, are also being explored in catalysis, offering a proton-responsive handle to modulate the reactivity of metal complexes in transformations possibly applicable to pyridine derivatives. mdpi.com

Advanced Characterization Techniques for Reaction Monitoring and Product Validation

The synthesis and reaction of complex molecules like this compound and its derivatives necessitate sophisticated analytical methods for validation and monitoring. Modern research relies heavily on a suite of advanced characterization techniques.

Newly synthesized pyridine derivatives are routinely characterized using methods such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry to confirm their chemical structures. nih.govresearchgate.net For unambiguous structural confirmation, single-crystal X-ray diffraction (SCXRD) is often employed. nih.gov

For monitoring reaction progress and understanding mechanisms, in-situ techniques are becoming more prevalent. While not specifically detailed for this compound in the search results, the general trend in organic synthesis is towards using real-time analysis to optimize reaction conditions and identify transient intermediates. Techniques like HPLC-MS are used to study binding interactions, for example, by monitoring the displacement of a known ligand from a protein by a newly synthesized analogue. nih.gov This combination of spectroscopic and chromatographic techniques provides a comprehensive picture of both the product's identity and its potential biological interactions. nih.gov

Computational Design and Discovery of Next-Generation Analogues

Computational chemistry and in silico modeling are revolutionizing the discovery of new molecules. By using computational methods, researchers can design and screen virtual libraries of analogues of this compound, predicting their properties and biological activities before committing to laborious and expensive laboratory synthesis.

Molecular docking is a prominent technique used to predict how a molecule will bind to a biological target, such as a protein or enzyme. researchgate.net For example, novel pyridine-based thiadiazole derivatives have been designed and then evaluated in silico for their anti-inflammatory potential by docking them into the active site of the COX-2 enzyme. researchgate.net The binding energies calculated from these simulations often correlate well with experimental results, providing a powerful predictive tool. researchgate.netnih.gov

These computational approaches are instrumental in structure-activity relationship (SAR) studies. researchgate.net By systematically modifying the structure of a lead compound like a pyridine-bridged combretastatin-A4 analogue and calculating the resulting change in binding affinity, researchers can identify key structural features required for activity. nih.govacs.org This iterative cycle of computational design, chemical synthesis, and biological testing accelerates the discovery of next-generation analogues with improved efficacy and tailored properties. nih.govresearchgate.net Density Functional Theory (DFT) calculations are also used to determine various molecular properties and explore reactive sites of newly synthesized compounds. tandfonline.com

Q & A

Basic: What are the common synthetic routes for 3-(Bromomethyl)-5-methoxypyridine, and how can its purity be ensured?

Methodological Answer:

A robust synthesis starts with 5-methylnicotinic acid as the precursor. The process involves bromination using hydrobromic acid (HBr) in the presence of a brominating agent, followed by purification via column chromatography with silica gel and ethyl acetate/hexane eluent. Purity is validated using HPLC (≥98% purity) and confirmed by -NMR and -NMR spectroscopy. Key steps include controlled temperature (0–5°C during bromination) to minimize side reactions like over-bromination .

Advanced: How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a precursor?

Methodological Answer:

Optimization requires:

- Catalyst selection : Pd(PPh) or PdCl(dppf) for high catalytic activity.

- Solvent system : Use toluene/ethanol (3:1) to balance solubility and reactivity.

- Temperature : 80–90°C for 12–24 hours under inert atmosphere.

- Monitoring : Track reaction progress via TLC (R = 0.4 in ethyl acetate/hexane). Post-reaction, purify using flash chromatography. Yields >70% are achievable with rigorous exclusion of moisture .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- -NMR : Peaks at δ 2.45 (s, 3H, CH), δ 4.55 (s, 2H, CHBr), and δ 8.25–8.50 (pyridine protons).

- FTIR : Stretching vibrations at 650 cm (C-Br) and 1250 cm (C-O-C).

- Mass spectrometry : ESI-MS m/z 202.05 [M+H].

- Elemental analysis : Confirm C, H, N, Br ratios within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

Yield discrepancies often arise from:

- Heat transfer inefficiencies : Use jacketed reactors for consistent temperature control.

- Mixing limitations : Optimize stirrer speed (>500 rpm) or switch to continuous flow reactors.

- Byproduct formation : Introduce in-line FTIR monitoring to detect intermediates. For example, reports 65.9% yield at lab scale, but scaling to >100 g may require adjusting stoichiometry (e.g., 1.2 eq HBr) and reaction time .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage conditions : Under nitrogen at –20°C in amber glass vials to prevent photodegradation.

- Decomposition indicators : Yellowing (oxidation) or precipitation (hydrolysis).

- Shelf life : ≤6 months; verify purity via HPLC before use. Avoid exposure to moisture or strong bases .

Advanced: What mechanistic insights guide the reactivity of the bromomethyl group in substitution reactions?

Methodological Answer:

- Kinetic studies : Use -labeling to track nucleophilic attack on the CHBr group.

- DFT calculations : Model transition states to predict regioselectivity. For SN pathways, steric hindrance from the methoxy group directs nucleophiles to the less hindered site.

- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states .

Basic: How can the pyridine ring be selectively functionalized at specific positions?

Methodological Answer:

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the methoxy-adjacent position, followed by electrophilic quenching.

- Halogenation : NBS (N-bromosuccinimide) selectively brominates the para position relative to the methoxy group.

- Protection strategies : Protect the bromomethyl group with TBDMS-Cl before functionalizing the ring .

Advanced: How to design experiments for analyzing biological activity of derivatives synthesized from this compound?

Methodological Answer:

- Target identification : Screen against kinase enzymes (e.g., EGFR) using fluorescence polarization assays.

- SAR studies : Synthesize analogs with varying substituents (e.g., CF, NH) and measure IC values.

- Metabolic stability : Use hepatic microsome assays (human or murine) to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。